molecular formula C9H11N3O B188937 Acetophenone, semicarbazone CAS No. 2492-30-0

Acetophenone, semicarbazone

Cat. No. B188937
CAS RN: 2492-30-0
M. Wt: 177.2 g/mol
InChI Key: CPXYGYOMIMOSCX-YRNVUSSQSA-N
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Description

Acetophenone semicarbazone is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . The reaction of acetophenone with hydrazine carboxamide produces a simple semicarbazone .


Synthesis Analysis

The synthesis of Acetophenone semicarbazone involves the reaction of acetophenone with hydrazine carboxamide . This process is often carried out in a one-pot reaction, which is a type of synthesis that allows for the preparation of a compound in a single reaction vessel .


Molecular Structure Analysis

Acetophenone semicarbazone contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 hydrazone .


Chemical Reactions Analysis

Acetophenone, the precursor to Acetophenone semicarbazone, is used in the synthesis of many heterocyclic compounds . It is an ideal synthon for multicomponent reactions, including three- and four-component reactions .


Physical And Chemical Properties Analysis

Acetophenone semicarbazone is a crystalline solid . It has a molecular formula of C9H11N3O and an average mass of 177.203 Da .

Scientific Research Applications

Synthesis of Derivatives

Acetophenone semicarbazone serves as a precursor in the synthesis of various derivatives that have potential applications in medicinal chemistry. The process involves the transformation of the semicarbazone group into other functional groups that can enhance biological activity .

Anticonvulsant Activity

Research has indicated that semicarbazones derived from acetophenone can be designed and synthesized to meet pharmacophore requirements essential for anticonvulsant activity. This suggests their potential use in developing new treatments for epilepsy .

Antibacterial Properties

Semicarbazones of acetophenone have been studied for their antibacterial properties. These studies are crucial for discovering new antibacterial agents, especially in the face of rising antibiotic resistance .

Antioxidant Studies

The antioxidant properties of semicarbazones make them candidates for research into protective agents against oxidative stress-related diseases. This includes studying their efficacy in scavenging free radicals .

Enzyme Inhibition

Some semicarbazones are known to inhibit specific enzymes, which can be useful in studying disease mechanisms or developing drugs that target these enzymes to treat diseases .

Chemical Reactions and Equilibrium

Acetophenone semicarbazone can be used to study chemical reactions, such as its reaction with acetylacetone, and understand the factors affecting reaction equilibrium .

Safety And Hazards

Acetophenone semicarbazone should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Acetophenone and its derivatives, including Acetophenone semicarbazone, have been utilized in the synthesis of many heterocyclic compounds . Future research may focus on exploring the potential applications of these compounds in various fields, including their use in the development of new drugs .

properties

IUPAC Name

[(E)-1-phenylethylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXYGYOMIMOSCX-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone, semicarbazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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